N-phenyl-4-(5-phenylthiophen-2-yl)aniline
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Overview
Description
N-phenyl-4-(5-phenylthiophen-2-yl)aniline: is an organic compound with the molecular formula C22H17NS and a molecular weight of 327.44 g/mol . This compound features a thiophene ring substituted with phenyl groups and an aniline moiety, making it a versatile molecule in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(5-phenylthiophen-2-yl)aniline typically involves Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions generally include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(5-phenylthiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated thiophenes and anilines.
Scientific Research Applications
N-phenyl-4-(5-phenylthiophen-2-yl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-phenyl-4-(5-phenylthiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenyl-4-(5-phenylthiophen-2-yl)aniline .
- Tris[4-(5-phenylthiophen-2-yl)phenyl]amine .
N-phenyl-4-(5-phenylthiophen-2-yl)aniline: .
Uniqueness
This compound stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C22H17NS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-phenyl-4-(5-phenylthiophen-2-yl)aniline |
InChI |
InChI=1S/C22H17NS/c1-3-7-17(8-4-1)21-15-16-22(24-21)18-11-13-20(14-12-18)23-19-9-5-2-6-10-19/h1-16,23H |
InChI Key |
IWKPSHKZSJYUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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